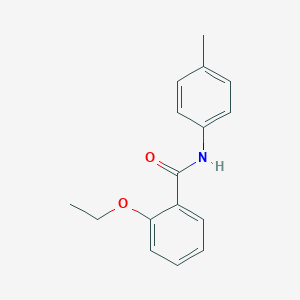

2-ethoxy-N-(4-methylphenyl)benzamide

説明

2-Ethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the ortho position of the benzoyl ring and a para-methyl group on the aniline moiety. Its molecular formula is C₁₆H₁₇NO₂ (molecular weight: 255.31 g/mol) . Structurally, the ethoxy group (–OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while the para-methyl group (–CH₃) on the phenyl ring enhances lipophilicity. Its synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 4-methylaniline via carbodiimide-mediated amidation .

特性

CAS番号 |

303991-49-3 |

|---|---|

分子式 |

C16H17NO2 |

分子量 |

255.31g/mol |

IUPAC名 |

2-ethoxy-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-7-5-4-6-14(15)16(18)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18) |

InChIキー |

CHLNUGWGDFQYNR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |

正規SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Substituent Effects : Ethoxy groups enhance lipophilicity compared to methoxy but reduce solubility. Chloro and nitro substituents increase polarity and reactivity .

- Conformational Differences : Dihedral angles between aromatic rings vary significantly. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits a near-orthogonal arrangement (79.2°), influencing crystal packing and stability .

Cardiac Electrophysiology

- 2-MMB (methoxy analogue) demonstrated efficacy in suppressing long QT (LQT) syndrome in zebrafish models, shortening ventricular action potentials by modulating ion channels .

- Ethoxy’s bulkier nature may alter binding kinetics compared to methoxy .

Antimicrobial Potential

- Sulfonamide derivatives (e.g., 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide) inhibit dihydropteroate synthase (DHPS) with binding energies of −8.2 kcal/mol, indicating antibacterial activity .

- 2-Ethoxy-N-(4-methylphenyl)benzamide lacks sulfonamide moieties but shares a benzamide scaffold, suggesting possible alternative mechanisms of action .

Cytotoxicity

- Derivatives like 2-Ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide exhibit cytotoxicity (IC₅₀: 8.2 μM in MCF-7 cells), attributed to the long alkyl chain enhancing membrane interaction .

- The absence of alkyl chains in 2-ethoxy-N-(4-methylphenyl)benzamide likely reduces cytotoxic effects, highlighting the role of substituents in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。